Cas no 1374649-96-3 (2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde)
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde
- 3-Pyridinecarboxaldehyde, 2-(1H-1,2,4-triazol-1-yl)-
- 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
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- MDL: MFCD23161394
- Inchi: 1S/C8H6N4O/c13-4-7-2-1-3-10-8(7)12-6-9-5-11-12/h1-6H
- InChI Key: DUOPIRBQXYZXLE-UHFFFAOYSA-N
- SMILES: C1(N2C=NC=N2)=NC=CC=C1C=O
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM336508-100mg |
2-(1H-1,2,4-Triazol-1-yl)nicotinaldehyde |
1374649-96-3 | 95%+ | 100mg |
$432 | 2021-08-18 | |
| Chemenu | CM336508-250mg |
2-(1H-1,2,4-Triazol-1-yl)nicotinaldehyde |
1374649-96-3 | 95%+ | 250mg |
$770 | 2021-08-18 | |
| Chemenu | CM336508-1g |
2-(1H-1,2,4-Triazol-1-yl)nicotinaldehyde |
1374649-96-3 | 95%+ | 1g |
$2200 | 2021-08-18 | |
| TRC | H165476-100mg |
2-(1h-1,2,4-triazol-1-yl)nicotinaldehyde |
1374649-96-3 | 100mg |
$ 160.00 | 2022-06-04 | ||
| TRC | H165476-500mg |
2-(1h-1,2,4-triazol-1-yl)nicotinaldehyde |
1374649-96-3 | 500mg |
$ 635.00 | 2022-06-04 | ||
| TRC | H165476-1g |
2-(1h-1,2,4-triazol-1-yl)nicotinaldehyde |
1374649-96-3 | 1g |
$ 955.00 | 2022-06-04 | ||
| Chemenu | CM336508-100mg |
2-(1H-1,2,4-Triazol-1-yl)nicotinaldehyde |
1374649-96-3 | 95%+ | 100mg |
$322 | 2023-03-27 | |
| Chemenu | CM336508-250mg |
2-(1H-1,2,4-Triazol-1-yl)nicotinaldehyde |
1374649-96-3 | 95%+ | 250mg |
$533 | 2023-03-27 | |
| Chemenu | CM336508-1g |
2-(1H-1,2,4-Triazol-1-yl)nicotinaldehyde |
1374649-96-3 | 95%+ | 1g |
$1422 | 2023-03-27 | |
| Enamine | EN300-1265139-50mg |
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |
1374649-96-3 | 50mg |
$468.0 | 2023-10-02 |
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
Introduction to 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde (CAS No. 1374649-96-3)
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that integrates a pyridine core with a 1H-1,2,4-triazole moiety. This molecular architecture has garnered considerable attention due to its potential in drug discovery and development. The compound, identified by the CAS number 1374649-96-3, represents a synthetic intermediate that has been explored for its pharmacological properties and synthetic utility in constructing more complex molecules.
The 1H-1,2,4-triazole ring is a heterocyclic structure known for its broad spectrum of biological activities. Its incorporation into the pyridine scaffold enhances the compound's interactability with biological targets, making it a valuable scaffold for medicinal chemists. The aldehyde functionality at the 3-position of the pyridine ring further extends its synthetic versatility, allowing for subsequent derivatization through condensation reactions or other functional group transformations.
Recent advancements in computational chemistry and molecular modeling have highlighted the structural features of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde as a promising candidate for further investigation. Studies suggest that the compound exhibits favorable binding interactions with various enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurological disorders. The triazole-pyridine hybrid motif has been particularly noted for its ability to modulate enzyme activity through precise steric and electronic interactions.
In the context of modern drug design, the synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde has been optimized using advanced catalytic methods to improve yield and purity. These synthetic strategies align with the growing emphasis on green chemistry principles, ensuring that the production of such intermediates is both efficient and environmentally sustainable. The compound's synthesis often involves multi-step processes that leverage transition metal catalysis to facilitate key bond-forming reactions.
One of the most compelling aspects of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde is its role as a building block in the development of novel therapeutic agents. Researchers have reported its incorporation into libraries of small molecules designed for high-throughput screening (HTS). These libraries are instrumental in identifying lead compounds that can be further refined into drug candidates with improved pharmacokinetic profiles. The aldehyde group provides a versatile handle for linking other pharmacophores or bioactive moieties.
The pharmacological evaluation of derivatives of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde has revealed intriguing biological activities. For instance, certain analogs have demonstrated inhibitory effects on kinases and other enzymes involved in signal transduction pathways. These findings underscore the compound's potential as a scaffold for developing targeted therapies against various diseases. Additionally, structural modifications have been explored to enhance solubility and bioavailability, critical factors for successful drug candidates.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising compounds like 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde. Predictive models have been developed to assess the likelihood of success based on structural features and known biological activities. Such tools are particularly useful in prioritizing candidates for experimental validation, thereby streamlining the drug development pipeline.
Furthermore, the compound's stability under various conditions has been studied to ensure its suitability for industrial applications. Thermal stability assessments indicate that it maintains its integrity under standard storage conditions but may require protective measures against moisture or light when handled on an industrial scale. These considerations are essential for maintaining product quality throughout synthesis and distribution.
The versatility of CAS No. 1374649-96-3 extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. For example, derivatives of this compound have been investigated as potential ligands in catalytic systems or as precursors to functional materials with specific electronic properties. Such interdisciplinary applications highlight its broad utility across multiple scientific domains.
Future research directions include exploring novel synthetic routes to optimize yield and reduce waste while maintaining high enantiomeric purity if applicable. Advances in flow chemistry may also enable continuous manufacturing processes for this intermediate, aligning with trends toward more sustainable industrial practices.
In summary,2-(1H-1,2,4-triazol-1-y/pyridine -3-carbaldehyde (CAS No. 1374649 -96 -3) stands as a noteworthy compound with significant potential in medicinal chemistry and beyond Its unique structural features make it an attractive scaffold for designing new therapeutic agents while its synthetic accessibility allows for efficient production at scale The ongoing exploration of its biological activities continues to uncover exciting possibilities that may lead to breakthroughs in drug discovery and application.
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